REACTION_CXSMILES
|
C(O)(=O)C.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][CH2:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][CH:14]=1>C(O)C.[Pt]=O>[NH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[CH2:11][CH2:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=[CH:15][CH:14]=1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
4-[2-(2-pyridyl)-ethyl]-quinoline
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CCC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is effected at 45° C. under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
At the end of the 24 hours (the quantity of hydrogen absorbed
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
2.9 liters), the catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the ethanol is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
containing 630 g of silica
|
Type
|
WASH
|
Details
|
eluted with a 9/1 toluene-diethylamine mixture
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCCC1)CCC1=CC=NC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |